

# An In-depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbaldehyde

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## Compound of Interest

Compound Name: 1,2-Dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1297661

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-Dimethyl-1H-indole-3-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and known biological activities, with a focus on experimental data and methodologies.

## Core Compound Information

Property	Value	Reference
CAS Number	38292-40-9	[1]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO	[1]
Molecular Weight	173.21 g/mol	[1]
Physical Form	Solid	
Melting Point	127-129 °C	[2]

## Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde

The primary method for the synthesis of **1,2-Dimethyl-1H-indole-3-carbaldehyde** is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic ring, in this case, the indole nucleus, using a Vilsmeier reagent, which is typically

formed from phosphorus oxychloride ( $\text{POCl}_3$ ) and a substituted amide like N,N-dimethylformamide (DMF).<sup>[3][4]</sup>

## Experimental Protocol: Vilsmeier-Haack Formylation of 1,2-Dimethyl-1H-indole

While a specific detailed protocol for the 1,2-dimethyl derivative is not readily available in the searched literature, a general and widely used procedure for the formylation of indoles can be adapted.<sup>[3][5]</sup>

### Materials:

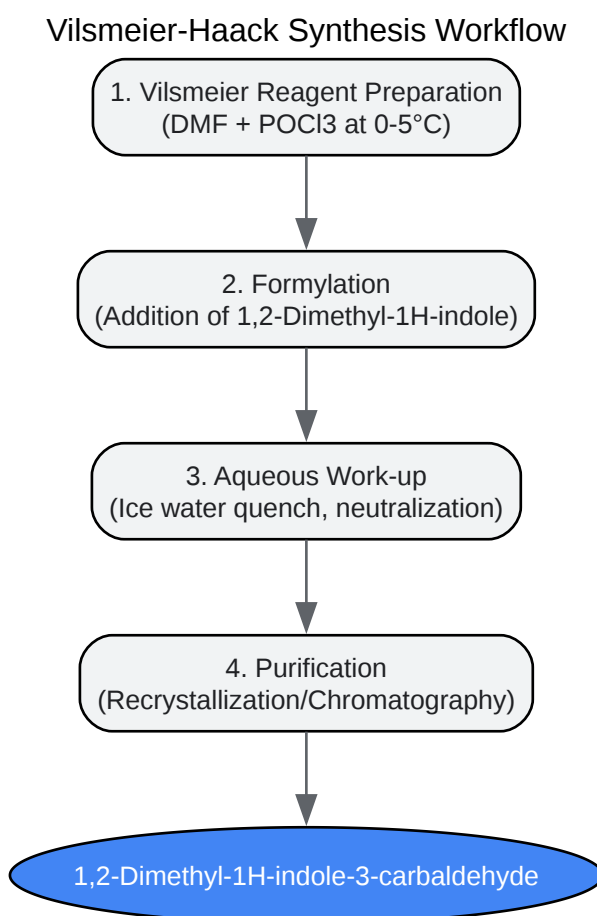
- 1,2-Dimethyl-1H-indole
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Ice bath
- Saturated sodium carbonate solution
- Dichloromethane (DCM) or other suitable extraction solvent
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware and stirring apparatus
- Rotary evaporator

### Procedure:

- Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C.<sup>[5]</sup> Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to the cooled DMF with continuous stirring. The formation of the chloroiminium salt (Vilsmeier reagent) is an exothermic reaction, and the temperature should be maintained below 10 °C.<sup>[3]</sup>

- **Formylation Reaction:** To the freshly prepared Vilsmeier reagent, add a solution of 1,2-Dimethyl-1H-indole in anhydrous DMF dropwise, while maintaining the low temperature. After the addition is complete, the reaction mixture is typically stirred at room temperature for a specified period (e.g., 2.5 hours) to ensure the completion of the reaction.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
- **Work-up and Isolation:** The reaction mixture is then quenched by carefully pouring it into a beaker of crushed ice and water.[3] The acidic solution is neutralized by the slow addition of a saturated sodium carbonate solution until the pH is basic.[3] The precipitated product is then collected by filtration, washed with water, and dried.[5]
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure **1,2-Dimethyl-1H-indole-3-carbaldehyde**. [3]

Diagram of the Vilsmeier-Haack Reaction Workflow



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Caption: A generalized workflow for the synthesis of **1,2-Dimethyl-1H-indole-3-carbaldehyde** via the Vilsmeier-Haack reaction.

## Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the characterization of **1,2-Dimethyl-1H-indole-3-carbaldehyde**.

Spectroscopic Data	Values	Reference
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) δ (ppm)	10.11 (s, 1H), 8.26 (s, 1H), 7.28-7.27 (m, 3H), 3.65 (s, 3H), 2.62 (s, 3H)	[6]
<sup>13</sup> C NMR	Data not available in the searched literature.	
IR Spectroscopy	Data not available in the searched literature.	
Mass Spectrometry	Data not available in the searched literature.	

## Biological Activity and Potential Therapeutic Applications

While specific biological data for **1,2-Dimethyl-1H-indole-3-carbaldehyde** is limited in the available literature, the broader class of indole-3-carboxaldehyde derivatives has demonstrated a wide range of pharmacological activities, suggesting potential therapeutic applications for the title compound.

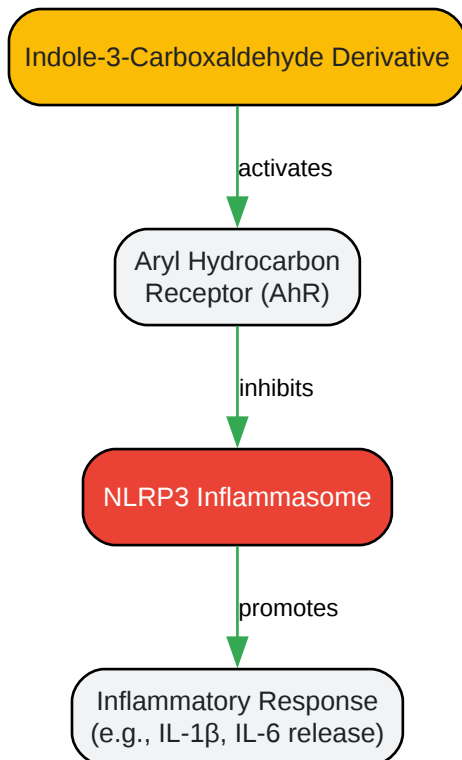
### Anti-inflammatory Activity

Indole-3-carboxaldehyde, the parent compound, has been shown to possess anti-inflammatory properties.[2][7][8] It can alleviate inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7] One of the proposed mechanisms involves the

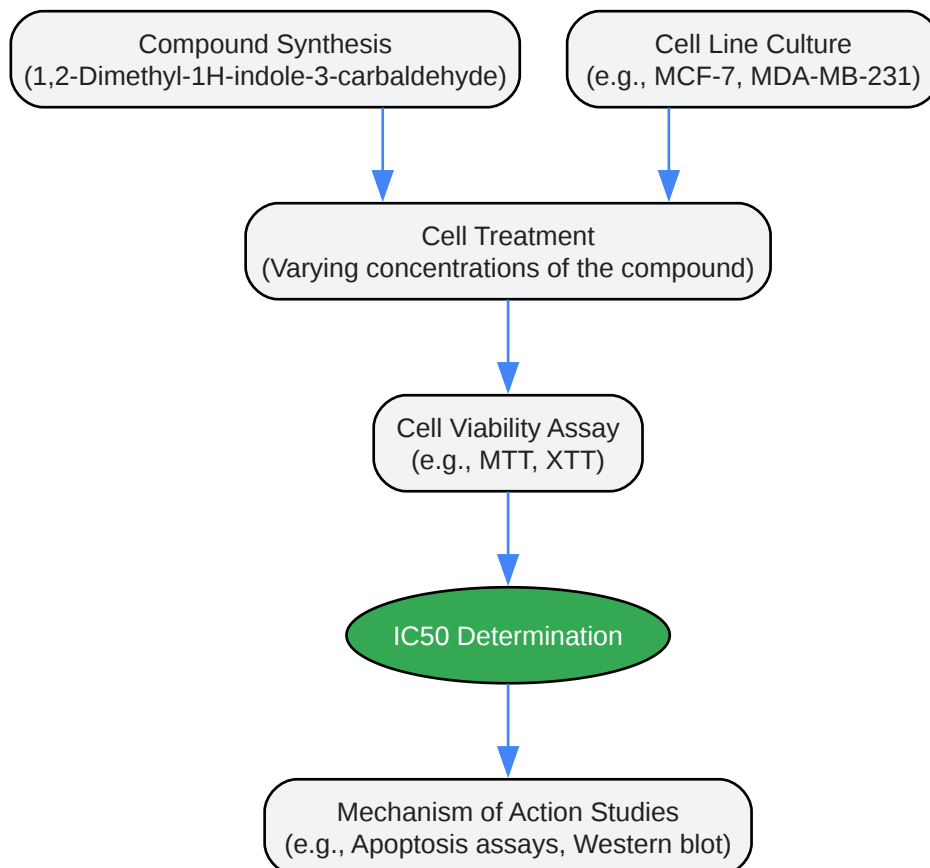
inhibition of the TLR4/NF- $\kappa$ B/p38 signaling pathway.[7] Another study suggests that indole-3-carboxaldehyde can suppress inflammatory responses in macrophages by activating the miR-1271-5p/HDAC9 signaling cascade.[8][9] Furthermore, it has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response, through the activation of the aryl hydrocarbon receptor (AhR).[2][10]

Diagram of a Potential Anti-inflammatory Signaling Pathway

## Potential Anti-inflammatory Signaling Pathway of Indole-3-Carboxaldehyde Derivatives



## General Workflow for In Vitro Anticancer Screening



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